Methoxybrassinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

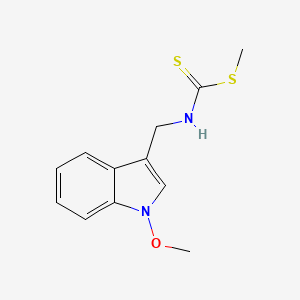

Methoxybrassinin belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in a number of food items such as cauliflower, brassicas, swede, and turnip. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a member of indoles.

Analyse Des Réactions Chimiques

Chemical Reactions and Transformations

-

Spirocyclization: 1-methoxybrassinin undergoes spirocyclization reactions, which are influenced by the reaction environment. For example, the diastereoselectivity of the spirocyclization can be affected by the choice of solvent .

-

Oxidation: this compound can be created through the direct oxidative cyclization of brassinin .

-

Electrophilic Attack: In the case of the methoxy derivative, the sulfenyl bromide 6 undergoes electrophilic attack on the sulfur with the formation of 1-methoxyspiroindoleninium intermediate A. Subsequent nucleophilic addition of methanol gives spiroindoline structures trans-(±)-4a, cis-(±)-4b .

Diastereoselectivity

The diastereoselectivity of spirocyclization reactions involving 1-methoxybrassinin is influenced by several factors :

-

Solvent Effects : The choice of solvent plays a crucial role in determining the diastereoselectivity of the reaction. For example, using 1,4-dioxane leads to a different outcome compared to dichloromethane .

-

Additives: The addition of reagents like triethylamine can trap hydrogen bromide, influencing the diastereoselectivity .

Biological Activity and Reactions

This compound and its derivatives have been investigated for their biological activities, particularly their anti-proliferative effects on cancer cell lines .

Anti-Proliferative Activity

This compound has demonstrated anti-proliferative activity in several human cancer cell lines. The table below summarizes the IC50 values (inhibitory concentration at 50% growth inhibition) for This compound in different cancer cell lines after 72 hours of incubation .

| Human Cancer Cell Lines | IC50 (µM) |

|---|---|

| MDA-MB-231 | 31.3 (± 1.6) |

| ZR-75-1 | 32.9 (± 2.3) |

| DMS114 | 38.5 (± 2.4) |

| H1437 | 77.5 (± 3.1) |

| Caco-2 | 8.2 (± 1.2) |

This compound induces apoptosis, upregulates pro-apoptotic genes, and downregulates anti-apoptotic genes .

Propriétés

Numéro CAS |

105748-60-5 |

|---|---|

Formule moléculaire |

C12H14N2OS2 |

Poids moléculaire |

266.4 g/mol |

Nom IUPAC |

methyl N-[(1-methoxyindol-3-yl)methyl]carbamodithioate |

InChI |

InChI=1S/C12H14N2OS2/c1-15-14-8-9(7-13-12(16)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,16) |

Clé InChI |

KFZBENSULWNJKD-UHFFFAOYSA-N |

SMILES |

CON1C=C(C2=CC=CC=C21)CNC(=S)SC |

SMILES isomérique |

CON1C=C(C2=CC=CC=C21)CN=C(S)SC |

SMILES canonique |

CON1C=C(C2=CC=CC=C21)CNC(=S)SC |

Apparence |

Solid powder |

Key on ui other cas no. |

105748-60-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Methoxybrassinin; N-Methoxybrassinin; 1-Methoxybrassinin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.